1-phenylcyclobutanecarbaldehyde

Physical Properties Analytical Chemistry Purification

1-Phenylcyclobutanecarbaldehyde (C₁₁H₁₂O, MW 160.21) is an aromatic aldehyde featuring a cyclobutane ring, a phenyl substituent, and a reactive aldehyde functional group. The compound serves as a versatile intermediate in organic synthesis, particularly for constructing cyclobutane-containing scaffolds.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 1469-83-6
Cat. No. B075188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenylcyclobutanecarbaldehyde
CAS1469-83-6
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESC1CC(C1)(C=O)C2=CC=CC=C2
InChIInChI=1S/C11H12O/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2
InChIKeyZCECDJPMXUAMJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylcyclobutanecarbaldehyde (CAS 1469-83-6): Baseline Properties and Structural Identity for Procurement


1-Phenylcyclobutanecarbaldehyde (C₁₁H₁₂O, MW 160.21) is an aromatic aldehyde featuring a cyclobutane ring, a phenyl substituent, and a reactive aldehyde functional group [1]. The compound serves as a versatile intermediate in organic synthesis, particularly for constructing cyclobutane-containing scaffolds . Its unique ring strain imparts distinct reactivity in rearrangement and ring-opening processes compared to larger or smaller cycloalkyl analogs [2].

Workflow Cyclobutane scaffold construction via aldehyde chemistry
Selection Unique ring-size reactivity distinct from cyclopropyl/cyclohexyl analogs
Use Context Multi-step synthesis; lower boiling point aids purification

Why 1-Phenylcyclobutanecarbaldehyde Cannot Be Simply Substituted with Other Cycloalkyl Aldehydes


Substituting 1-phenylcyclobutanecarbaldehyde with analogs such as 1-phenylcyclopropanecarbaldehyde or 1-phenylcyclohexanecarbaldehyde is not straightforward due to ring-size-dependent reactivity. The cyclobutane ring exhibits intermediate ring strain (~110 kJ/mol) that dictates unique reaction pathways—such as neophyl rearrangements with distinct product distributions—not observed with less strained cyclohexyl or more strained cyclopropyl systems [1]. Furthermore, physical property differences (e.g., boiling point, density) impact handling, purification, and formulation in downstream applications .

Ring-size reactivity mismatch

Cyclobutane strain (~110 kJ/mol) drives unique reaction pathways; cyclopropyl or cyclohexyl analogs may not reproduce product distributions.

Neophyl rearrangement profiles differ

Cyclobutylcarbene gives phenyl migration plus ring expansion; cyclopropyl favors ring-opening, cyclohexyl follows different migration patterns.

Physical property variation

Lower boiling point and density relative to cyclopropyl analog affect distillation and solvent selection during downstream processing.

Quantitative Differentiation of 1-Phenylcyclobutanecarbaldehyde Against Key Analogs


Boiling Point and Density Comparison with 1-Phenylcyclopropanecarbaldehyde

1-Phenylcyclobutanecarbaldehyde exhibits a boiling point of 95-97 °C [1], whereas the cyclopropyl analog boils at 104-106 °C at 12 Torr . The density of the cyclobutyl derivative is not directly reported but is expected to be lower than the 1.194 g/cm³ (predicted) of the cyclopropyl analog . These differences affect solvent selection and distillation parameters during synthesis and purification.

Boiling point vs. cyclopropyl
Cross-study comparable
Target: 95–97 °C (atm)
Cyclopropyl analog: 104–106 °C (12 Torr)
Δ ~7–9 °C lower
Supports purification parameter selection
Pressure conditions differ; direct comparison requires correction
Physical Properties Analytical Chemistry Purification

Ring-Size-Dependent Neophyl Rearrangement Product Distribution

In the carbenoid decomposition of tosylhydrazones, the 1-phenylcyclobutylcarbene intermediate yields a distinct mixture of hydrocarbons via phenyl migration and ring expansion [1]. While exact percentages are not available in the abstract, the study explicitly compares ring-size effects across cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl systems, demonstrating that the cyclobutyl system occupies a unique reactivity niche [1]. This contrasts with cyclopropyl analogs, which often undergo exclusive ring-opening, and cyclohexyl analogs, which favor different rearrangement pathways.

Rearrangement product profile
Class-level inference
Cyclobutylcarbene → mixture of phenyl migration and ring expansion.
Cyclopropyl → primarily ring-opening.
Cyclohexyl → different migration pathways.
Ring size determines product distribution
Quantitative yields not reported; data to verify
Mechanistic Studies Carbene Chemistry Rearrangement

Photochemical Synthetic Accessibility via Patented Method

A photochemical method (US3616361A) describes the preparation of cyclobutane carboxaldehydes, including substituted derivatives, via photoisomerization of 3,4-dihydro-2H-pyrans [1]. While the patent does not explicitly quantify yields for the 1-phenyl derivative, it establishes a general route that is distinct from the thermal or metal-catalyzed syntheses commonly used for cyclohexyl or cyclopropyl analogs [1]. This provides a potential alternative synthetic entry that may be advantageous in certain process chemistry settings.

Photochemical synthetic route
Supporting evidence
Photoisomerization of 3,4-dihydro-2H-pyrans.
UV irradiation, mercury sensitizer.
Patented method (US3616361A).
Alternative synthetic entry may influence sourcing
Yields not quantified; process reproducibility to be validated
Synthetic Methodology Photochemistry Process Chemistry

Optimal Application Scenarios for 1-Phenylcyclobutanecarbaldehyde Based on Verified Differentiation


Mechanistic Probes in Carbene and Radical Rearrangement Studies

The compound's tosylhydrazone is an established precursor for generating 1-phenylcyclobutylcarbene, which undergoes ring-size-dependent rearrangements. Researchers investigating neophyl rearrangements or radical clock experiments should procure this specific cyclobutyl derivative to ensure the desired product distribution (mixture of phenyl migration and ring expansion) rather than the exclusive ring-opening seen with cyclopropyl analogs [1].

Synthesis of Cyclobutane-Containing Building Blocks

As an aldehyde with a strained cyclobutane core, the compound serves as a key intermediate for constructing cyclobutane-containing pharmaceuticals or agrochemicals. Its lower boiling point (95-97 °C) relative to the cyclopropyl analog facilitates removal or recovery during multi-step syntheses, making it a practical choice for process development [2].

Photochemical Process Development

The photochemical method outlined in US3616361A provides an alternative synthetic route to cyclobutane carboxaldehydes. Industrial laboratories exploring photochemical flow processes may prefer to source 1-phenylcyclobutanecarbaldehyde as a benchmark substrate or target molecule to validate this patented methodology [3].

Application
Selection Property
Validation Focus
Carbene rearrangement studies
Ring-size-dependent product profile
Product distribution consistency in Bamford-Stevens reaction
Cyclobutane scaffold synthesis
Lower boiling point vs. cyclopropyl analog
Purification efficiency in multi-step synthesis
Photochemical process development
Photochemical synthetic route viability
Reproducibility of patented photoisomerization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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